2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a quinoline-based structure
Mechanism of Action
Target of action
Quinolones and indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of quinolones and indole derivatives can vary greatly depending on the specific compound and its targets. Some common modes of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Biochemical pathways
Quinolones and indole derivatives can affect a variety of biochemical pathways. For example, some quinolones inhibit the activity of DNA gyrase, an enzyme involved in DNA replication . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinolones and indole derivatives can vary greatly depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its lipophilicity, and its interactions with transport proteins and metabolic enzymes
Result of action
The molecular and cellular effects of quinolones and indole derivatives can include cell death, inhibition of cell growth, and induction of apoptosis
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinolones and indole derivatives
Preparation Methods
The synthesis of 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Comparison with Similar Compounds
Similar compounds to 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide include other fluorinated quinoline derivatives and sulfonamide-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of fluorinated aromatic rings and a quinoline-based structure in this compound distinguishes it from other similar molecules .
Properties
IUPAC Name |
2,5-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)21-26(24,25)16-8-12(19)4-5-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOMJEYLWYIKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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